[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Description
Properties
IUPAC Name |
(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-3-6-9-7(10-11-6)5-1-2-12-4-5/h1-2,4H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJYSABXBGCGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Cyclocondensation of Thiophene-3-carboxamidine Derivatives
The most cited method involves cyclizing thiophene-3-carboxamidine with chloroacetonitrile under acidic conditions (Scheme 1).
Scheme 1 :
- Thiophene-3-carboxamidine (1 eq) + Chloroacetonitrile (1.2 eq) → Reflux in acetic acid (3 h)
- Neutralization with NaOH (2M), extraction with ethyl acetate
- Column chromatography (silica gel , CHCl3/MeOH 95:5) → Crude oxadiazole (Yield: 68%)
- Reduction of nitrile : NaBH4/CoCl2 in THF, rt, 12 h → Methanamine (Yield: 72%)
Key Observations :
- Excess chloroacetonitrile improves cyclization efficiency but risks dimerization byproducts.
- Cobalt chloride catalyzes selective nitrile reduction without oxadiazole ring opening.
Table 1: Comparative Analysis of Cyclocondensation Conditions
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acetic Acid | 110 | 3 | 68 | 92.4 |
| PPA (Polyphosphoric Acid) | 130 | 1.5 | 73 | 89.1 |
| Microwave (300 W) | 150 | 0.5 | 78 | 95.6 |
Microwave-Assisted One-Pot Synthesis
A patent-pending method (WO2016132378A2) describes a one-pot protocol using thiophene-3-carbonyl chloride and aminoguanidine bicarbonate under microwave irradiation:
- Thiophene-3-carbonyl chloride (1 eq) + Aminoguanidine bicarbonate (1.1 eq) in DMF
- Microwave at 150°C , 300 W , 20 min
- Direct reduction with NaBH3CN in situ → Target compound (Isolated yield: 82%)
Advantages :
- 60% reduction in reaction time vs conventional heating.
- Minimizes hydrolysis of intermediates.
Reaction Optimization and Impurity Control
Byproduct Formation and Mitigation
The primary impurity (N-Oxide derivative , ~5–8%) forms via oxidation at the oxadiazole N-atom. Patent WO2016132378A2 recommends adding L-ascorbic acid (0.1 eq) to the reaction mixture, suppressing oxide formation to <1%.
Table 2: Antioxidant Efficacy in Impurity Suppression
| Antioxidant | Concentration (eq) | N-Oxide Impurity (%) |
|---|---|---|
| None | - | 7.8 |
| L-Ascorbic Acid | 0.1 | 0.9 |
| BHT | 0.1 | 3.2 |
| α-Tocopherol | 0.1 | 4.1 |
Purification and Analytical Characterization
Chromatographic Techniques
Applications and Derivative Synthesis
The methanamine group serves as a handle for further functionalization:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Synthesis
The synthesis of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves several steps:
- Cyclization of Precursors : The compound is often synthesized through the reaction of thiophene derivatives with hydrazides or nitrile oxides to form the oxadiazole ring.
- Reduction : The resulting intermediate can be reduced to introduce the amine group, enhancing its reactivity and biological potential.
- Industrial Production : For large-scale production, continuous flow reactors and automated systems are utilized to ensure consistent quality and yield while optimizing reaction conditions such as temperature and pressure.
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural properties facilitate the creation of diverse chemical libraries crucial for drug discovery.
Biology and Medicine
-
Medicinal Chemistry : This compound has shown promise in developing new pharmaceuticals. Research indicates its potential antimicrobial, anticancer, and anti-inflammatory properties due to the presence of both thiophene and oxadiazole rings .
- Antimicrobial Activity : Studies have demonstrated that derivatives of thiophene and oxadiazole exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored, suggesting its role as a potential anticancer agent .
Industry
- Materials Science : The electronic properties of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its unique combination of electronic characteristics allows for innovative developments in electronic devices .
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Studies : Research published in peer-reviewed journals has demonstrated the compound's effectiveness against drug-resistant bacteria.
- Cancer Research : In vitro studies have shown that modifications of this compound can lead to significant reductions in tumor cell viability.
- Material Development : Investigations into its use in organic electronics have led to promising results in enhancing device performance.
Mechanism of Action
The biological activity of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or interact with receptors to reduce inflammation. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of oxadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Oxadiazole Derivatives
Chemical Reactivity and Stability
- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine) exhibit increased electron density, enhancing nucleophilic reactivity . In contrast, fluorine and chlorine substituents stabilize the oxadiazole ring against hydrolysis .
- Solubility and Bioavailability : Ethoxymethyl-substituted derivatives show improved aqueous solubility, making them favorable for drug formulation .
Biological Activity
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring fused with an oxadiazole structure, which is known for its potential in drug discovery and development. Research indicates that this compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for further investigation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
IUPAC Name
The IUPAC name for this compound is (3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methanamine.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, potentially inhibiting pathways involved in cancer cell proliferation and inflammation.
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of 1,2,4-oxadiazoles demonstrate activity against various bacterial strains and fungi. In particular, the presence of the thiophene ring enhances the overall efficacy of these compounds against microbial pathogens .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For example:
| Compound | Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 5b | U937 | 2.41 | Inhibits HDAC activity |
These findings suggest that this compound can induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also notable. The compound has been observed to reduce inflammatory markers in vitro, indicating its potential for treating inflammatory diseases.
Study on Anticancer Activity
In a recent study involving various oxadiazole derivatives, this compound was shown to have a cytotoxic effect on human leukemia cell lines. Flow cytometry analysis revealed that this compound effectively induces apoptosis in a dose-dependent manner .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial evaluation of oxadiazole derivatives demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used in clinical settings .
Q & A
Basic: What are the optimal synthetic routes for [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves cyclocondensation of thiophene-3-carboxylic acid derivatives with amidoximes. Key steps include:
- Precursor Preparation : Thiophene-3-carboxylic acid is converted to its acyl chloride, followed by reaction with hydroxylamine to form the amidoxime intermediate .
- Cyclization : The amidoxime reacts with cyanogen bromide or trichloromethyl chloroformate under reflux in anhydrous solvents (e.g., THF or DCM) to form the oxadiazole ring .
- Amine Functionalization : The methanamine group is introduced via reductive amination or nucleophilic substitution, requiring careful pH control (7–9) and catalysts like Pd/C or NaBH₄ .
Optimization Metrics : - Temperature : Cyclization proceeds efficiently at 60–80°C; higher temperatures risk decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates .
- Analytical Monitoring : TLC (Rf = 0.5 in ethyl acetate/hexane, 1:1) and ¹H NMR (δ 8.2–8.5 ppm for thiophene protons) confirm intermediate formation .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- HPLC-MS :
- X-ray Crystallography : Resolves thiophene-oxadiazole dihedral angles (typically 10–20°), influencing π-π stacking in crystal lattices .
Advanced: How do substituents on the oxadiazole ring affect bioactivity, and what SAR trends are observed?
Methodological Answer:
Key SAR Insights :
| Substituent Position | Bioactivity Impact | Mechanism | Reference |
|---|---|---|---|
| Thiophen-3-yl (C-3) | Enhances lipophilicity (logP ~2.1) and CNS penetration vs. phenyl analogs (logP ~1.8) . | Improved blood-brain barrier permeability in neuroactive studies. | |
| Methanamine (C-5) | Facilitates hydrogen bonding with target enzymes (e.g., MAO-B inhibition, IC₅₀ = 12 µM) . | Amine group acts as a proton donor in catalytic pockets. | |
| Contradictions : |
- Electron-Withdrawing Groups (e.g., Cl at thiophene-4): Increase antibacterial potency (MIC = 8 µg/mL) but reduce solubility (<0.1 mg/mL in PBS) .
- Bulkier Substituents : Lower antifungal activity (e.g., CF₃ groups reduce IC₅₀ by 40% compared to H ).
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Common Sources of Discrepancy :
- Assay Variability :
- Anticancer Studies: MTT vs. SRB assays yield differing IC₅₀ values (e.g., 15 µM vs. 22 µM) due to metabolic interference by thiophene .
- Enzyme Inhibition: Pre-incubation time (5 vs. 30 min) alters MAO-B inhibition kinetics .
Mitigation Strategies :
- Standardized Protocols : Use orthogonal assays (e.g., SPR for binding affinity + cell-based viability) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses to rationalize activity outliers (RMSD <2.0 Å) .
Advanced: What strategies are effective for improving the metabolic stability of this compound?
Methodological Answer:
- Structural Modifications :
- Deuteriation : Replace labile C-H bonds (e.g., methanamine CH₂) with CD₂ to reduce CYP450-mediated oxidation (t₁/₂ increased from 1.2 to 3.8 h in rat liver microsomes) .
- Prodrug Design : Convert methanamine to a pivaloyloxymethyl carbamate, enhancing oral bioavailability (AUC 0–24h: 450 vs. 120 ng·h/mL) .
- Formulation :
- Nanoencapsulation : PLGA nanoparticles (150 nm) improve aqueous solubility (from 0.5 mg/mL to 5 mg/mL) and sustained release .
Basic: How is this compound utilized in organic synthesis?
Methodological Answer:
- Building Block :
- Ligand Design :
- Coordinates to Ru(II) catalysts for asymmetric hydrogenation (ee >90% in ketone reductions) .
Advanced: What computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- Software Tools :
- Schrödinger QikProp : Predicts logP (2.1), PSA (65 Ų), and CNS activity (CNS MPO score = 4.5/6) .
- ADMETlab 2.0 : Estimates hERG inhibition risk (pIC₅₀ = 5.2) and CYP3A4 substrate likelihood (90%) .
- MD Simulations :
- GROMACS simulations (AMBER force field) reveal stable binding to Aβ42 fibrils (ΔG = −9.8 kcal/mol), supporting Alzheimer’s applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
